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Compound of Interest

Compound Name: (1,2,2-Trimethylpropyl)benzene

CAS No.: 19262-20-5

Cat. No.: B099719

Get Quote

Executive Summary
(1,2,2-Trimethylpropyl)benzene (CAS: 19262-20-5), also known as 2,2-dimethyl-3-

phenylbutane, represents a critical case study in steric control within organic synthesis. Unlike

linear alkylbenzenes, this molecule features a benzylic stereocenter immediately adjacent to a

bulky tert-butyl group. This unique architecture creates a "steric gear" effect, restricting bond

rotation and dictating the stereochemical outcome of electrophilic aromatic substitutions.

For researchers in drug discovery and materials science, this molecule serves as a premier

hydrophobic bioisostere and a probe for examining the limits of Friedel-Crafts alkylation

mechanisms.

Molecular Architecture & Conformational Dynamics
Structural Connectivity
The molecule consists of a benzene ring attached to the C3 position of a 2,2-dimethylbutane

skeleton (using IUPAC butane numbering). The defining feature is the vicinal steric clash

between the benzylic methyl group and the tert-butyl moiety.
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Formula:

Molecular Weight: 162.27 g/mol

Chirality: The benzylic carbon (C1 of the propyl chain) is chiral, existing as (R) and (S)

enantiomers.

Steric Crowding and Rotational Barriers
The bond connecting the benzylic carbon to the tert-butyl group exhibits significantly restricted

rotation. The Newman projection along this bond reveals that the gauche interactions between

the phenyl ring and the methyl groups of the tert-butyl moiety are unavoidable.

Graphviz Diagram: Structural Connectivity & Steric Zones
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Figure 1: Connectivity map highlighting the steric clash zone between the chiral benzylic center

and the bulky tert-butyl group.

Synthesis & Mechanistic Anomalies
The synthesis of (1,2,2-trimethylpropyl)benzene is notorious for a counter-intuitive

rearrangement driven by steric hindrance rather than carbocation stability.

The Friedel-Crafts Rearrangement
Direct alkylation of benzene with 2-chloro-2,3-dimethylbutane (a tertiary alkyl halide)

theoretically yields the tertiary alkylbenzene (2,3-dimethyl-2-phenylbutane). However, in the
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presence of strong Lewis acids like

, the major product is the secondary isomer: (1,2,2-trimethylpropyl)benzene.

Mechanism of the "Steric Siphon":

Ionization: The precursor forms a tertiary carbocation.

Steric Blockade: Benzene cannot effectively attack the tertiary center due to the bulk of the

adjacent isopropyl group.

Rearrangement: A reversible 1,2-methyl shift converts the tertiary cation into a secondary

cation (adjacent to a tert-butyl group).

Selective Trapping: Although the secondary cation is electronically less stable, it is sterically

accessible. Benzene attacks this species, driving the equilibrium toward the secondary

product.

Graphviz Diagram: The Steric Siphon Mechanism
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Figure 2: Mechanistic pathway illustrating how steric hindrance prevents tertiary alkylation,

siphoning the reaction through a secondary cation intermediate.
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Spectroscopic Characterization
Identification of this molecule relies on distinguishing the tert-butyl singlet from the benzylic

methyl doublet.

Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Structural
Assignment

Aromatic 7.15 – 7.35 Multiplet 5H
Phenyl ring

protons

Benzylic 2.65 – 2.75
Quartet (

Hz)
1H

-Methyl 1.22
Doublet (

Hz)
3H on benzylic

carbon

tert-Butyl 0.95 Singlet 9H group

Key Diagnostic: The absence of a singlet near 1.3 ppm (characteristic of a gem-dimethyl

attached directly to a phenyl ring) confirms the rearrangement from the tertiary to the

secondary isomer.

Applications in Drug Design
In medicinal chemistry, the (1,2,2-trimethylpropyl) moiety serves as a bulky hydrophobic

anchor.

Metabolic Stability: The steric bulk of the tert-butyl group shields the benzylic position from

rapid oxidation by Cytochrome P450 enzymes, potentially extending the half-life of the drug.

Receptor Filling: The group is an excellent bioisostere for filling large hydrophobic pockets in

target proteins (e.g., nuclear receptors).
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Chiral Scaffolds: As a chiral hydrocarbon, it is used in the synthesis of chiral ruthenium

catalysts (e.g., for asymmetric hydrogenation) [4].

Experimental Protocol: Selective Synthesis
Objective: Synthesize (1,2,2-trimethylpropyl)benzene via modified Friedel-Crafts alkylation.

Reagents:

Benzene (Excess, Solvent/Reactant)[1][2][3][4]

2-chloro-2,3-dimethylbutane[1][2][3][4][5][6][7]

Aluminum Chloride (

, anhydrous)

Procedure:

Preparation: In a flame-dried 3-neck flask under

, charge 50 mL of dry benzene and 1.5 g of anhydrous

. Cool to 0°C.[2]

Addition: Add 2-chloro-2,3-dimethylbutane (10 mmol) dropwise over 20 minutes. Maintain

temperature < 5°C to minimize polymerization.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The evolution

of HCl gas indicates reaction progress.

Quench: Pour the reaction mixture onto 100 g of crushed ice/HCl.

Extraction: Extract with diethyl ether (3 x 30 mL). Wash organics with brine and dry over

.

Purification: Fractional distillation. The product boils at approximately 218°C (at 760 mmHg).

Note on Isomers: If
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is used instead of

, the rearrangement is suppressed, and the tertiary isomer (2,3-dimethyl-2-phenylbutane)
becomes the major product [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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